Cas no 119924-26-4 (Furan-2-acrylic acid azide)

Furan-2-acrylic acid azide 化学的及び物理的性質

名前と識別子

-

- Furan-2-acrylic acid azide

- (E)-3-(furan-2-yl)prop-2-enoyl azide

- (E)-3-(furan-2-yl)acryloyl azide

- HcODADI`Di[dfU^U]ZUiiAAP

-

- MDL: MFCD00277572

計算された属性

- せいみつぶんしりょう: 163.03800

じっけんとくせい

- PSA: 79.96000

- LogP: 1.58246

Furan-2-acrylic acid azide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F855242-1g |

furan-2-acrylic acid azide |

119924-26-4 | 95% | 1g |

3,864.00 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F16520-25g |

(E)-3-(furan-2-yl)prop-2-enoyl azide |

119924-26-4 | 97% | 25g |

¥16290.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F16520-5g |

(E)-3-(furan-2-yl)prop-2-enoyl azide |

119924-26-4 | 97% | 5g |

¥5150.0 | 2024-07-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 89588-10g |

furan-2-acrylic acid azide |

119924-26-4 | 97% | 10g |

¥5779.80 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 89588-50g |

furan-2-acrylic acid azide |

119924-26-4 | 97% | 50g |

¥17491.50 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_540050-5g |

FURAN-2-ACRYLIC ACID AZIDE |

119924-26-4 | 95% | 5g |

¥13596.00 | 2024-08-09 | |

| Aaron | AR0096DK-10g |

Furan-2-acrylic acid azide |

119924-26-4 | 95% | 10g |

$650.00 | 2025-02-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY106823-25g |

(E)-3-(2-Furyl)acryloyl Azide |

119924-26-4 | ≥95% | 25g |

¥9000.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0993456-5g |

(E)-3-(furan-2-yl)acryloyl azide |

119924-26-4 | 95% | 5g |

$530 | 2025-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F16520-1g |

(E)-3-(furan-2-yl)prop-2-enoyl azide |

119924-26-4 | 97% | 1g |

¥1720.0 | 2024-07-19 |

Furan-2-acrylic acid azide 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

Furan-2-acrylic acid azideに関する追加情報

Introduction to Furan-2-acrylic acid azide (CAS No. 119924-26-4)

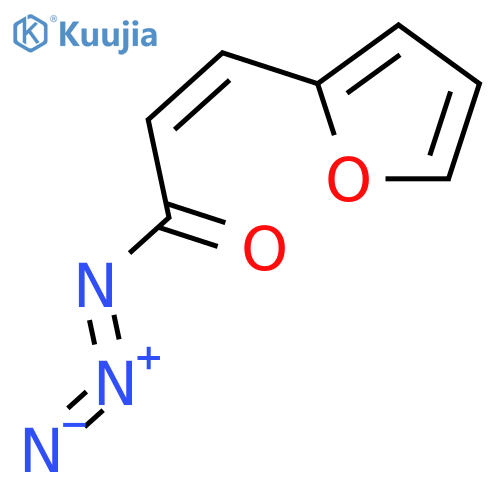

Furan-2-acrylic acid azide, with the chemical identifier CAS No. 119924-26-4, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of azido-containing derivatives, which are widely recognized for their utility in constructing complex molecular architectures. The presence of both the acrylate and azide functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, including potential drug candidates and fine chemicals.

The structure of Furan-2-acrylic acid azide consists of a furan ring substituted with an acrylate group at the 2-position and an azide group at the 3-position. This unique arrangement imparts distinct reactivity, making it a valuable building block for further chemical transformations. The furan moiety, known for its electron-deficient nature, enhances the electrophilic character of the acrylate group, facilitating various addition reactions. Simultaneously, the azide functionality serves as a versatile handle for subsequent modifications, such as cycloadditions or displacement reactions.

In recent years, there has been a surge in research focused on harnessing the potential of azido compounds in medicinal chemistry. The ability to introduce an azide group into a molecular framework allows for selective functionalization, which is crucial for developing targeted therapeutics. For instance, Furan-2-acrylic acid azide has been explored as a precursor in the synthesis of protease inhibitors and kinase inhibitors, where its reactivity enables the formation of highly specific pharmacophores.

One of the most compelling applications of Furan-2-acrylic acid azide is in the field of click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a rapid and efficient pathway to construct triazole derivatives, which have been extensively studied for their biological activities. Researchers have leveraged Furan-2-acrylic acid azide to generate libraries of triazole-furan conjugates, which exhibit promising antimicrobial and anti-inflammatory properties. The simplicity and scalability of this transformation make it an attractive option for high-throughput screening programs.

Moreover, the pharmaceutical industry has shown interest in Furan-2-acrylic acid azide due to its potential role in developing novel immunomodulatory agents. The furan ring and azide group can be strategically positioned within a drug molecule to modulate immune responses. Preliminary studies have suggested that derivatives of Furan-2-acrylic acid azide may interfere with signaling pathways involved in inflammation and autoimmunity, offering a new avenue for therapeutic intervention.

The synthetic utility of Furan-2-acrylic acid azide extends beyond pharmaceutical applications. In materials science, this compound has been investigated as a precursor for polymer modifications. The incorporation of azido-functionalized monomers into polymer backbones can enhance material properties such as biodegradability and biocompatibility. Additionally, the ability to post-polymerize modifications via click chemistry opens up possibilities for creating smart materials with tunable functionalities.

From an industrial perspective, the production and handling of Furan-2-acrylic acid azide require stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to rigorous purification protocols to minimize impurities that could affect downstream applications. Advances in synthetic methodologies have enabled more efficient routes to Furan-2-acrylic acid azide, reducing costs and improving yields. These developments are critical for meeting the growing demand from both academic researchers and industrial partners.

The environmental impact of using Furan-2-acrylic acid azide is another area of concern that has prompted research into greener synthetic alternatives. Efforts are underway to develop catalytic systems that minimize waste and reduce energy consumption during production. Such innovations align with broader sustainability goals within the chemical industry, ensuring that compounds like Furan-2-acrylic acid azide can be utilized responsibly.

In conclusion, Furan-2-acrylic acid azide (CAS No. 119924-26-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its reactivity evolves, so too will its role in advancing drug discovery and material science. The continued exploration of this compound promises to yield novel insights and practical solutions that benefit society.

119924-26-4 (Furan-2-acrylic acid azide) 関連製品

- 2172587-75-4({5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 478039-43-9(5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine)

- 1225346-96-2(2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)

- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)

- 2228946-65-2(3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)

- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

- 1805087-51-7(2-Bromo-5-chloro-4-cyano-3-(difluoromethyl)pyridine)

- 1781036-07-4(benzyl N-2-(chlorosulfonyl)propylcarbamate)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 1261815-31-9(6-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid)